(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one is a chemical compound with the molecular formula C27H46O and a molecular weight of 386.65 g/mol It is a derivative of cholestane, a saturated steroid hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one typically involves the modification of cholestane derivatives. One common method includes the oxidation of cholestane derivatives to introduce a ketone group at the 6-position. This can be achieved using reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Steroid Receptors: May bind to and modulate the activity of steroid hormone receptors.
Enzymes: Could inhibit or activate specific enzymes involved in metabolic pathways.
Cell Signaling: May influence cell signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one can be compared with other cholestane derivatives, such as:
Cholestane: The parent hydrocarbon structure.
Cholestanone: A ketone derivative at a different position.
Cholestanol: A saturated alcohol derivative.
Uniqueness: this compound is unique due to the specific position of the ketone group and the structural modifications that differentiate it from other cholestane derivatives. These structural differences can lead to distinct chemical reactivity and biological activity .
Properties
CAS No. |
19548-94-8 |
---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.664 |
InChI |
InChI=1S/C27H46O/c1-18(2)8-6-9-19(3)21-12-13-22-20-11-14-25(28)24-10-7-16-26(24,4)23(20)15-17-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24-,26-,27-/m1/s1 |
InChI Key |
RKAVGTDBZZBAHT-GRFPRMRASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(=O)C4C3(CCC4)C)C |
Synonyms |
A-Nor-B-homo-5α-cholestan-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.